Structural Distinction from the Common 4-Aminophenyl Pyridazinone Analog
The target compound contains a 3-amino-4-(benzylamino)disubstituted phenyl ring, in contrast to the widely available 6-(4-aminophenyl)pyridazin-3(2H)-one (CAS 24912-35-4) which bears only a single para-amino group. This substitution pattern alters the hydrogen-bond donor/acceptor count (target compound: 3 HBD, 4 HBA; 4-aminophenyl analog: 2 HBD, 3 HBA) and introduces a benzyl moiety that increases steric bulk and lipophilicity [1]. No head-to-head bioactivity comparison between these two compounds has been published.
| Evidence Dimension | Hydrogen-bond donors (HBD) / Hydrogen-bond acceptors (HBA) |
|---|---|
| Target Compound Data | 3 HBD, 4 HBA |
| Comparator Or Baseline | 6-(4-Aminophenyl)pyridazin-3(2H)-one: 2 HBD, 3 HBA |
| Quantified Difference | +1 HBD, +1 HBA |
| Conditions | Calculated from 2D chemical structure (standard rule-based count) |
Why This Matters
In lead optimization, different HBD/HBA profiles directly impact solubility, permeability, and target binding; procurement of the wrong analog can invalidate an entire SAR series.
- [1] PubChem. 6-(4-Aminophenyl)-2H-pyridazin-3-one, Compound Summary. https://pubchem.ncbi.nlm.nih.gov/ View Source
